Xestospongin B

Description

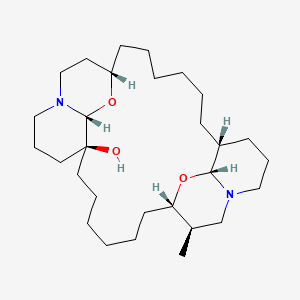

Structure

3D Structure

Properties

Molecular Formula |

C29H52N2O3 |

|---|---|

Molecular Weight |

476.7 g/mol |

IUPAC Name |

(1S,8S,10R,15R,22S,29R,32R)-32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |

InChI |

InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29+/m1/s1 |

InChI Key |

VJEURJNEIZLTJG-JEZHGSKMSA-N |

SMILES |

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |

Synonyms |

xestospongin B xestospongine B |

Origin of Product |

United States |

Biosynthesis of Xestospongin B

Elucidation of Putative Biosynthetic Pathways

The complete biosynthetic pathway of Xestospongin B in Xestospongia exigua or its microbial symbionts has not been fully elucidated. However, based on the compound's structure—a dimeric macrocycle composed of two 1-oxaquinolizidine units linked by two long polymethylene chains—a plausible pathway can be hypothesized by drawing parallels with well-studied alkaloid biosynthesis in other organisms, particularly quinolizidine (B1214090) alkaloids (QAs) in plants. nih.govacs.orgnih.gov

The proposed pathway likely begins with the amino acid L-lysine, the common precursor for all quinolizidine alkaloids. nih.govresearchgate.net The biosynthesis of the core heterocyclic system is believed to proceed through several key stages:

Formation of Cadaverine: The initial committed step is the decarboxylation of L-lysine to produce cadaverine. This reaction is a common entry point for the biosynthesis of lysine-derived alkaloids. researchgate.netresearchgate.net

Formation of the Piperideine Intermediate: Cadaverine undergoes oxidative deamination, catalyzed by a copper amine oxidase, to yield 5-aminopentanal. This intermediate spontaneously cyclizes via an intramolecular Schiff base formation to generate Δ¹-piperideine. nih.govnih.gov

Construction of the 1-Oxaquinolizidine Core: The formation of the bicyclic 1-oxaquinolizidine skeleton is more speculative. It likely involves an aldol-type condensation or Michael addition of another precursor unit to the piperideine ring, followed by cyclization and reduction steps to establish the final heterocyclic core.

Dimerization and Macrocyclization: The most complex and least understood step is the dimerization of two 1-oxaquinolizidine-containing monomers, each bearing a long alkyl chain. It is hypothesized that two distinct monomers are joined via their alkyl chains to form the 20-membered macrocycle characteristic of the xestospongins. Biomimetic syntheses have successfully employed macrocyclization strategies, suggesting such a ring-closing event is chemically feasible. acs.orgethz.ch

The long polymethylene chains that link the two heterocyclic units are presumed to be derived from fatty acid biosynthesis pathways, which are then appended to the quinolizidine cores before the final macrocyclization event.

Precursor Identification and Metabolic Labeling Investigations

Direct experimental evidence from metabolic labeling studies to identify the specific precursors of this compound is currently not available in the published literature. Such studies are inherently challenging in marine sponges due to slow growth rates, complex symbiotic relationships, and difficulties in maintaining the organisms under laboratory conditions.

However, based on the putative pathway, the primary precursors can be confidently predicted:

L-lysine: As the established starter unit for all quinolizidine alkaloids, L-lysine is the certain precursor for the nitrogen-containing heterocyclic rings. acs.orgnih.gov

Fatty Acids: The two C6 polymethylene chains are likely derived from the fatty acid synthase (FAS) or polyketide synthase (PKS) machinery, which generates aliphatic chains from acetyl-CoA and malonyl-CoA precursors.

Metabolic labeling investigations, were they to be conducted, would likely involve feeding the sponge or its cultured symbionts with isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled L-lysine and ¹³C-labeled acetate (B1210297) or fatty acids. Subsequent isolation of this compound and analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would reveal the incorporation patterns of the isotopes, thereby confirming the identity of the biosynthetic building blocks. This approach has been successfully used to elucidate the biosynthesis of other complex marine natural products, such as the pyrrole-imidazole alkaloids. nih.gov

Enzymatic Mechanisms Governing this compound Biosynthesis

The specific enzymes responsible for constructing this compound have not been isolated or characterized. Nevertheless, based on the putative pathway, the classes of enzymes involved can be inferred from analogous pathways in plants. nih.govresearchgate.netfrontiersin.org

| Proposed Biosynthetic Step | Enzyme Class (Hypothesized) | Function |

| L-lysine → Cadaverine | Lysine (B10760008) Decarboxylase (LDC) | Catalyzes the removal of a carboxyl group from L-lysine. nih.govnih.gov |

| Cadaverine → 5-Aminopentanal | Copper Amine Oxidase (CuAO) | Catalyzes the oxidative deamination of the primary amine in cadaverine. nih.govresearchgate.net |

| Piperideine → Oxaquinolizidine | Aldolases / Cyclases | Catalyze C-C bond formation and subsequent ring closure to form the bicyclic system. |

| Attachment of Alkyl Chains | Acyltransferases / PKS/FAS linkers | Link pre-formed fatty acid chains to the heterocyclic core. |

| Monomer Dimerization / Macrocyclization | Unknown / Potentially PKS-like | Catalyzes the final macrocyclization step to form the 20-membered ring. |

The discovery and characterization of these enzymes would require their isolation from the source organism or identification and heterologous expression of their corresponding genes.

Genetic Basis for this compound Biosynthetic Enzymes

The genetic blueprint for this compound biosynthesis, contained within a Biosynthetic Gene Cluster (BGC), remains undiscovered. It is widely recognized that many secondary metabolites isolated from sponges are actually produced by their dense and diverse communities of symbiotic microorganisms, including bacteria and fungi. rsc.orgmdpi.comnih.gov These symbionts harbor a vast and largely untapped reservoir of novel BGCs. nih.govasm.org

Identifying the this compound BGC presents a significant challenge. The process would involve:

Metagenomic Sequencing: Sequencing the entire collection of DNA from the Xestospongia exigua holobiont (the sponge and all its associated microbes).

Genome Mining: Using bioinformatics tools like antiSMASH to search the metagenome for BGCs that contain genes for the hypothesized enzymes, such as lysine decarboxylase and amine oxidases, potentially linked to PKS or FAS genes for the fatty acid tails. asm.org

Linking Gene to Metabolite: Proving that a candidate BGC produces this compound is the most difficult step. It typically requires heterologous expression—transferring the entire BGC into a laboratory-friendly host bacterium and confirming production of the molecule. This has a high failure rate for complex BGCs from sponge symbionts. rsc.org

To date, no such BGC has been successfully linked to this compound production.

Chemoenzymatic Approaches to this compound Analog Generation

Chemoenzymatic synthesis combines the efficiency and scalability of traditional organic chemistry with the unparalleled selectivity of biocatalysis. Enzymes are used to perform specific, often challenging, transformations such as stereoselective reactions that would otherwise require multiple steps of protection and deprotection. researchgate.netrsc.org While no complete chemoenzymatic synthesis of this compound has been reported, the strategy holds great promise for generating novel analogs for structure-activity relationship studies.

A hypothetical chemoenzymatic route could incorporate enzymes to overcome key synthetic challenges, such as establishing the multiple stereocenters of the molecule.

| Potential Chemoenzymatic Step | Transformation | Enzyme Class | Advantage |

| Kinetic Resolution of an Alcohol Intermediate | Selective acylation of one enantiomer of a racemic alcohol. | Lipase | Provides access to enantiomerically pure building blocks early in the synthesis. researchgate.net |

| Stereoselective Reduction | Reduction of a ketone to a specific chiral alcohol. | Ketoreductase (KRED) | Controls the stereochemistry at a key hydroxyl-bearing carbon. |

| Regio- and Stereoselective C-H Oxidation | Introduction of a hydroxyl group at a specific, unactivated position. | Cytochrome P450 Monooxygenase | Enables late-stage functionalization to create analogs that are difficult to access chemically. nih.gov |

| Baeyer-Villiger Oxidation | Conversion of a cyclic ketone to a lactone (ester). | Baeyer-Villiger Monooxygenase (BVMO) | Can establish the oxygen-containing ring of the oxaquinolizidine core with high stereocontrol. researchgate.net |

By replacing complex chemical steps with clean, selective enzymatic reactions, chemoenzymatic strategies could streamline the synthesis of this compound and its derivatives, facilitating deeper exploration of their therapeutic potential.

Chemical Synthesis and Analog Design of Xestospongin B

Strategies for Total Synthesis of Xestospongin B

The pursuit of this compound's total synthesis has involved various strategic approaches to efficiently construct its complex molecular architecture.

A primary challenge in synthesizing this compound lies in establishing the correct stereochemistry at its numerous chiral centers and controlling the oxidation levels, particularly at C9 and C9' researchgate.net. Methodological innovations have been crucial in addressing these complexities. Notable advancements include the early application of the Ireland-Claisen rearrangement, which is instrumental in establishing stereogenic centers at C9 and C9' researchgate.netucsb.eduacs.org. Macrolactamization is another key step employed for the assembly of the macrocyclic core ucsb.eduacs.orgsigmaaldrich.comescholarship.org. Furthermore, the late-stage installation of the oxaquinolizidine units via lactam reduction has proven effective ucsb.eduacs.orgsigmaaldrich.comescholarship.org. More recent innovations in the synthesis of desmethylthis compound, a closely related analogue, have involved a highly stereoselective epoxidation method and a significant restructuring of the initial synthetic steps to improve efficiency and yield researchgate.netescholarship.org. This approach aims to reduce dependence on kinetic resolution for establishing stereochemistry at multiple chiral centers researchgate.netescholarship.org.

While specific details on "convergent" versus "linear" approaches for the total synthesis of this compound itself are less explicitly detailed in all general search results, the scalable synthesis of its desmethyl analogue, desmethylthis compound (dmXe B), explicitly utilizes a convergent strategy acs.org. This convergent design allows for the efficient preparation of xestospongins with variable stereochemistry and oxidation states at C9/9' acs.org. The fragment union, achieved through amide formation and subsequent reactions, is characteristic of convergent synthesis, where smaller, pre-synthesized fragments are brought together to form the larger molecule ucsb.eduacs.org. This modular approach is adaptable for preparing various xestospongin-type natural products.

Stereochemical control is paramount in this compound synthesis due to its multiple chiral centers. Methodologies focus on precisely controlling the oxidation levels and stereochemistry at positions C9 and C9' researchgate.netucsb.eduescholarship.org. The Ireland-Claisen rearrangement is a powerful tool for carbon-carbon bond formation that provides predictable stereochemical outcomes, often favoring a Z-enolate via chelation-controlled enolization. Asymmetric synthesis plays a key role in constructing complex natural products with chiral centers. Innovations include an asymmetric epoxidation step, which uses novel work on terminal alkenes to establish stereocenters with high stereoselectivity and reduce reliance on kinetic resolution researchgate.netescholarship.org. This method has significantly improved material efficiency in establishing stereochemistry for chiral centers in desmethylthis compound escholarship.org.

Scalable Total Synthesis of this compound and its Desmethyl Analogue

The limited availability of this compound from natural sources has necessitated the development of scalable synthetic routes researchgate.netucsb.edu. A significant focus has been on the scalable total synthesis of desmethylthis compound (dmXe B), a natural product within the xestospongin family researchgate.netucsb.eduacs.orgsigmaaldrich.comescholarship.orgescholarship.org. Recent advancements in the synthesis of dmXe B have led to a 50% increase in total yield compared to previously disclosed methods, making it more practical for producing substantial quantities (e.g., 0.37 g) for biological studies researchgate.netescholarship.org. This scalable route for dmXe B is based on the early application of the Ireland-Claisen rearrangement, macrolactamization, and a late-stage installation of oxaquinolizidine units by lactam reduction ucsb.eduacs.orgsigmaaldrich.comescholarship.org. The flexibility of this synthetic strategy allows for control over oxidation levels and stereochemistry at C9/9' ucsb.eduacs.orgescholarship.org.

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues are crucial for exploring their structure-activity relationships and potential therapeutic applications. A modular approach has been developed for assembling the xestospongin carbon skeleton, which is amenable to preparing a variety of analogues.

Principles guiding the structural modification of the this compound core include the ability to vary oxidation and stereochemistry at positions C9 and C9' researchgate.netucsb.edu. This flexibility allows for the introduction or removal of hydroxyl groups and the alteration of stereochemistry at these positions researchgate.net. For instance, the desmethyl analogue of this compound was targeted because the 3'-methyl group was found to have no effect on IP3R inhibitory activity, thus simplifying scalable synthesis ucsb.edu. Structural modifications can also aim to improve physicochemical properties, such as solubility; for example, inversion at C9' in a fluorinated araguspongin B analogue was investigated to decrease crystal packing and enhance solubility. Furthermore, understanding the molecular interactions within the IP3R binding pocket, such as hydrophobic or π-π interactions and the presence of hydrogen-bond acceptor groups, guides the rational design of analogues with improved inhibitory potency.

Methodologies for Targeted this compound Analogue Synthesis

The total synthesis of this compound and its analogues presents considerable challenges due to their complex macrocyclic structures, multiple chiral centers, and unique 1-oxaquinolizidine units. Synthetic efforts aim to overcome the scarcity of the natural product and to provide access to structural analogues for exploring structure-activity relationships (SAR) and improving pharmacological properties, such as solubility.

A notable example of targeted analogue synthesis is that of desmethylthis compound (dmXeB), a natural product within the xestospongin family that shares structural similarities with this compound but lacks the 3'-methyl group, simplifying its synthesis while retaining similar biological effects on IP3R nih.gov. A scalable total synthesis of dmXeB has been reported, employing a flexible synthetic strategy that allows for control over oxidation levels and stereochemistry at the C9/9' positions. Key methodologies in this synthesis include:

Ireland-Claisen Rearrangement: This reaction is applied early in the synthetic route to establish crucial carbon frameworks.

Macrolactamization: The formation of the macrocyclic core involves a macrolactamization step, which is critical for constructing the large ring system.

Lactam Reduction: A late-stage installation of the 1-oxaquinolizidine units is achieved through lactam reduction.

Asymmetric Epoxidation: To address scalability issues and improve material efficiency, an improved route for (+)-desmethylthis compound incorporated an asymmetric epoxidation step utilizing novel work on terminal alkenes, delivering desired epoxides in high yield and diastereomeric ratio (dr). This method, often catalyzed by titanium-salalen complexes with hydrogen peroxide, is particularly effective for challenging terminal and non-conjugated olefin intermediates.

Another targeted approach involved the synthesis of fluorinated xestospongin analogues, such as (+)-9,9'-difluoroxestospongin C. This synthesis leveraged knowledge gained from investigations into the Ireland-Claisen rearrangement of α-fluoroallylic esters, aiming to improve the solubility of difluorinated xestospongins by breaking C2 symmetry and decreasing crystal packing. The modular nature of these synthetic strategies allows for the precise control of stereochemistry, which is paramount given the chiral nature of xestospongin compounds.

Combinatorial Library Generation of this compound Derivatives

While traditional large-scale combinatorial libraries (e.g., split-mix synthesis) specifically focused on this compound derivatives are not extensively detailed in the provided search results, the overarching principle of combinatorial chemistry—generating a diverse array of structurally related compounds to identify those with desired properties—is implicitly applied in the systematic design and synthesis of this compound analogues. The challenges in obtaining sufficient quantities of this compound from natural sources, coupled with the need to explore its structure-activity relationship (SAR) for therapeutic development, drive the synthesis of various derivatives.

The development of analogues like desmethylthis compound (dmXeB) and hydroxylated xestospongin derivatives (e.g., 7-OH-XeA, araguspongin C) exemplifies the generation of a focused "library" of this compound derivatives nih.gov. Each analogue is designed with specific structural modifications to probe the impact on biological activity, particularly their interaction with IP3Rs. For instance, dmXeB was synthesized based on the premise that the 3'-methyl group of this compound might not be critical for IP3R inhibitory activity, thereby simplifying synthesis. Similarly, the synthesis of fluorinated analogues aimed to address issues like solubility, which is a common challenge in drug development.

The systematic exploration of structural variations, even if not through a high-throughput combinatorial synthesis, directly contributes to understanding how different chemical features influence the compound's properties and biological effects. This process of designing and synthesizing multiple related compounds for screening is a form of library generation, enabling researchers to:

Explore SAR: By systematically modifying specific parts of the this compound scaffold, researchers can identify key structural elements responsible for its biological activity.

Optimize Properties: Analogues can be designed to improve properties such as solubility, metabolic stability, or target selectivity.

Identify New Leads: The generation and screening of these derivatives can lead to the discovery of compounds with enhanced or novel biological activities.

In the broader context of drug discovery, virtual screening of large chemical databases, including natural compounds, is often used in conjunction with synthetic efforts to identify potential modulators of targets like IP3R, which can then guide the targeted synthesis of this compound derivatives. This iterative process of design, synthesis, and biological evaluation of analogues effectively creates and screens a "library" of this compound-like compounds.

Molecular and Cellular Mechanisms of Action of Xestospongin B

Modulation of Intracellular Calcium Signaling Pathways by Xestospongin B

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a myriad of cellular processes, including gene expression, metabolism, cell proliferation, and cell death. researchgate.net The endoplasmic reticulum (ER) serves as the primary intracellular Ca²⁺ storage organelle, and its Ca²⁺ release is tightly controlled by specific channels, predominantly the inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs). researchgate.netfrontiersin.org

This compound functions as a selective and competitive inhibitor of IP3Rs. ird.frfrontiersin.orgresearchgate.netnih.govtandfonline.com Studies have demonstrated its ability to displace tritiated inositol 1,4,5-trisphosphate ([³H]IP3) from its binding sites in a concentration-dependent manner. For instance, in rat cerebellar membranes, this compound exhibited an EC₅₀ of 44.6 ± 1.1 µM, while in rat skeletal myotube homogenates, the EC₅₀ was 27.4 ± 1.1 µM. ird.frnih.gov Corresponding Ki values were determined to be 31 µM for cerebellar membranes and 16 µM for myotube homogenates. ird.fr This competitive binding underscores its direct interaction with the IP3R. ird.frnih.gov

A key advantage of this compound is its cell-permeant nature, allowing it to readily access intracellular IP3Rs. ird.frnih.gov Unlike some other IP3R inhibitors, such as 2-aminoethoxydiphenyl borate (B1201080) (2-APB) or Xestospongin C, this compound is noted for its higher specificity, with fewer reported off-target effects on other Ca²⁺ transport systems like store-operated calcium entry (SOCE) or sarco/endoplasmic reticulum Ca²⁺-ATPases (SERCA). frontiersin.orgfrontiersin.orguchile.cl

Table 1: Competitive Binding Data of this compound to IP3Rs

| Target Tissue/Preparation | EC₅₀ (µM) ± S.D. | Ki (µM) |

| Rat Cerebellar Membranes | 44.6 ± 1.1 | 31 |

| Rat Skeletal Myotube Homogenates | 27.4 ± 1.1 | 16 |

Data derived from competitive displacement of [³H]IP3. ird.frnih.gov

IP3Rs are crucial channels responsible for releasing Ca²⁺ from the ER into the cytoplasm, a process initiated by the binding of the second messenger IP3. researchgate.netfrontiersin.orguchile.cl By competitively inhibiting IP3Rs, this compound effectively suppresses IP3-induced Ca²⁺ release from these intracellular stores. ird.frresearchgate.netnih.govresearchgate.netfrontiersin.orguchile.clmdpi.comresearchgate.net

Experimental findings indicate that this compound specifically blocks IP3-mediated Ca²⁺ signals, such as those induced by bradykinin (B550075) in neuroblastoma (NG108-15) cells. ird.frnih.gov Importantly, this compound does not cause depletion of sarcoplasmic reticulum Ca²⁺ stores on its own, nor does it interfere with the action of thapsigargin (B1683126), a known inhibitor of SERCA pumps. ird.frnih.govuchile.cl Furthermore, Ca²⁺-ATPase activity in skeletal myotube homogenates remains unaffected by this compound, underscoring its specific action on IP3Rs rather than general Ca²⁺ pump mechanisms. ird.frnih.govuchile.cl In HeLa cells, this compound inhibits IP3-induced Ca²⁺ release without altering steady-state ER Ca²⁺ concentration or basal cytosolic Ca²⁺ levels. researchgate.net

Store-operated calcium entry (SOCE) is a major Ca²⁺ influx pathway in non-excitable cells, activated in response to the depletion of ER Ca²⁺ stores. aai.orgfrontiersin.orgresearchgate.net This process involves the ER Ca²⁺ sensor STIM1 (Stromal Interaction Molecule 1) and plasma membrane Ca²⁺ channels, primarily Orai1, forming Ca²⁺ release-activated Ca²⁺ (CRAC) channels. aai.orgfrontiersin.orgresearchgate.net

A notable characteristic of this compound is its lack of significant impact on SOCE. ird.frnih.govuchile.cl Studies have shown that this compound does not affect capacitative Ca²⁺ entry after thapsigargin-induced depletion of Ca²⁺ stores. ird.frnih.govuchile.cl This distinguishes this compound from other IP3R inhibitors like 2-APB and Xestospongin C, which have been reported to exhibit off-target effects on SOCE or SERCA pumps. frontiersin.orguchile.clelifesciences.orgoup.com The specificity of this compound for IP3Rs makes it a valuable tool for dissecting IP3R-dependent Ca²⁺ signaling pathways without confounding effects on SOCE.

The endoplasmic reticulum and mitochondria are functionally and physically coupled at specialized microdomains known as mitochondria-associated ER membranes (MAMs). researchgate.netfrontiersin.orgrupress.orgkuleuven.be These contact sites are critical for efficient Ca²⁺ transfer from the ER to the mitochondria, primarily mediated by IP3Rs on the ER membrane and the mitochondrial Ca²⁺ uniporter (MCU) on the inner mitochondrial membrane. researchgate.netfrontiersin.org This localized Ca²⁺ transfer is essential for regulating mitochondrial metabolism, including the tricarboxylic acid (TCA) cycle and ATP production. researchgate.netfrontiersin.orgrupress.orgkuleuven.benih.govnih.gov

This compound, by strongly inhibiting IP3R channels, directly impacts ER-mitochondrial Ca²⁺ signaling, leading to a prominent and severe inhibition of ER-mitochondrial Ca²⁺ fluxes. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgrupress.orgkuleuven.benih.govnih.govnih.gov This interruption of Ca²⁺ transfer to mitochondria can induce a bioenergetic crisis within the cell. frontiersin.orgresearchgate.netresearchgate.netkuleuven.benih.gov For instance, in cancer cells, which often exhibit a dependence on constitutive ER-mitochondrial Ca²⁺ fluxes for their survival and metabolic requirements, the inhibition of IP3Rs by this compound compromises mitochondrial bioenergetics, decreases ATP production, and inhibits the TCA cycle. researchgate.netfrontiersin.orgrupress.orgkuleuven.benih.govnih.govnih.gov This metabolic disruption can lead to impaired tumor growth and reduced viability in various cancer cell types, including breast, prostate, and T-cell acute lymphoblastic leukemia cells, often resulting in cell death without affecting normal cells. frontiersin.orgresearchgate.netfrontiersin.orgkuleuven.benih.govnih.gov

Influence of this compound on Other Cellular Signaling Cascades

Beyond its direct effects on Ca²⁺ signaling, this compound's modulation of IP3Rs and subsequent disruption of ER-mitochondrial Ca²⁺ transfer can indirectly influence other critical cellular signaling pathways, particularly those involved in energy sensing and cellular growth.

The disruption of ER-mitochondrial Ca²⁺ transfer by this compound leads to a decline in mitochondrial ATP production. frontiersin.orgnih.govnih.govnih.gov This reduction in cellular energy levels activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. frontiersin.orgnih.govnih.govportlandpress.com Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and survival. frontiersin.orgportlandpress.com

The activation of AMPK and subsequent inhibition of mTOR by this compound contribute to the induction of autophagy, a cellular process involving the degradation and recycling of cellular components. frontiersin.orgmdpi.comnih.govnih.govnih.govportlandpress.com While AMPK-mediated autophagy often occurs through mTOR inhibition, some studies suggest that AMPK-dependent induction of autophagy upon inhibition of ER-mitochondrial Ca²⁺ transfer can be mTOR-independent. frontiersin.org this compound has also been shown to induce autophagy by disrupting the interaction of Beclin-1 with the IP3R-Bcl-2 complex, further linking IP3R inhibition to autophagic processes. mdpi.comresearchgate.netportlandpress.com This highlights this compound's multifaceted role in influencing cellular metabolism and survival pathways beyond its primary action on IP3Rs.

Table 2: Key Cellular Effects of this compound

This compound and Autophagy Pathways (e.g., interaction with BECN1)

This compound is a potent inducer of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and macromolecules. frontiersin.orgtandfonline.comnih.govuchile.cl Its mechanism of autophagy induction is primarily attributed to the disruption of a molecular complex involving the IP3R, Beclin 1 (BECN1), and Bcl-2. frontiersin.orgtandfonline.comuchile.clresearchgate.netnih.govd-nb.inforesearchgate.netresearchgate.net

Studies have shown that IP3R typically represses autophagy through the Bcl-2-mediated binding of Beclin 1. frontiersin.orgnih.govd-nb.info By acting as an IP3R antagonist, this compound disrupts this inhibitory complex, thereby releasing Beclin 1 and making it available for the initiation of autophagy. frontiersin.orgnih.govd-nb.info This effect is observed in human cells and requires the obligate contribution of several key autophagy-related proteins, including Beclin-1, Atg5, Atg10, Atg12, and hVps34. tandfonline.comnih.govuchile.clresearchgate.net Conversely, overexpression of ER-targeted Bcl-2 or Bcl-XL can inhibit this compound-induced autophagy. tandfonline.comnih.govuchile.clresearchgate.net

A notable aspect of this compound-induced autophagy is its proposed calcium-independent mechanism. frontiersin.orgtandfonline.comuchile.clnih.govd-nb.info While IP3Rs are calcium channels, this compound's ability to induce autophagy is not explained by changes in steady-state levels of ER or cytosolic calcium. tandfonline.comuchile.cl Instead, the disruption of protein-protein interactions within the IP3R-Beclin 1 complex appears to be the dominant factor. d-nb.info Furthermore, this autophagic pathway has been identified as mTOR-independent. researchgate.netresearchgate.net this compound can also lead to decreased ER-mitochondria calcium transfer, which subsequently diminishes mitochondrial respiration and activates AMPK-dependent autophagy signaling. researchgate.net

Crosstalk with Cyclic Nucleotide Pathways

Current scientific literature does not extensively detail the direct crosstalk of this compound with cyclic nucleotide pathways, such as those involving cyclic AMP (cAMP) or cyclic GMP (cGMP). The primary focus of research on this compound's molecular mechanisms remains centered on its interaction with IP3Rs and subsequent modulation of calcium signaling and autophagy.

Effects on Membrane Receptors and Other Ion Channels (excluding IP3Rs)

This compound is widely recognized for its high selectivity as an inhibitor of inositol 1,4,5-trisphosphate receptors. smolecule.comfrontiersin.orgird.fr While other xestospongin analogs, such as Xestospongin C (XeC), have been reported to exhibit off-target effects, including inhibition of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, L-type Ca2+ channels, and Ca2+-activated K+ channels at higher concentrations, this compound generally maintains a higher specificity for IP3Rs. ird.fruchile.clabcam.comresearchgate.net

Specific studies have demonstrated that this compound does not directly affect SERCA pump activity or thapsigargin-induced calcium release in rat myotubes, further supporting its selective action on IP3Rs. ird.fr In SH-SY5Y neuroblastoma cells, this compound inhibited IP3R-mediated calcium signals without affecting ryanodine (B192298) receptor (RyR) channels, consistent with the minimal expression of RyRs in these cells. mdpi.com However, in skeletal muscle fibers, where both IP3R and RyR1 channels contribute to mitochondrial calcium increases, this compound was shown to partly prevent depolarization-dependent mitochondrial calcium increases, suggesting a coordinated role of these channels in specific physiological contexts rather than direct inhibition of RyR1 by XeB. frontiersin.org

Molecular Docking and Binding Site Analysis of this compound

Molecular docking studies provide insights into how this compound interacts with its primary target, the IP3 receptor. This compound functions as a competitive inhibitor of IP3-mediated calcium signaling. ird.fruchile.clnih.gov Analysis of the binding site indicates that this compound, along with other xestospongin derivatives, positions itself within the α-armadillo domain and β-trefoil region of the IP3R3-binding domain. mdpi.com

Key residues identified as crucial for interaction include Arg-503, Lys-569, Lys-507, and Arg-510. mdpi.com These interactions involve various binding forces, such as hydrogen bond acceptor and donor interactions, hydrophobic interactions, and π-π interactions. mdpi.com The macrocyclic bis-1-oxaquinolizidine structure of xestospongins is believed to facilitate an ideal lipophilic interaction within the IP3R binding pocket. semanticscholar.org Furthermore, structural modifications, such as the addition of a hydrogen bond donor at position R5 of the oxaquinolizidine ring, have been correlated with a decrease in inhibitory potency. semanticscholar.org

Receptor-Ligand Interaction Studies involving this compound

Receptor-ligand interaction studies have confirmed the competitive binding properties of this compound with the IP3R. smolecule.com This competitive binding enables this compound to effectively inhibit calcium oscillations induced by IP3. smolecule.com

Quantitative binding data for this compound indicate a relatively low affinity for IP3 receptors. For instance, the apparent Ki values for the displacement of [3H]IP3 by this compound were reported as 31 µM for cerebellar membranes and 16 µM for myotube homogenates. uchile.cl In terms of functional inhibition, this compound demonstrated an EC50 of 18.9 ± 1.35 µM for inhibiting IP3-induced calcium oscillations in cultured rat myotubes. ird.fr For context, Xestospongin C, another analog, has shown higher potency with an IC50 of 358 nM for IP3R blockage in rabbit cerebellum microsomes. researchgate.netnih.gov

Table 1: this compound Binding and Inhibitory Data

| Parameter | Value (Cerebellar Membranes) | Value (Myotube Homogenates) | Value (Rat Myotubes, Ca2+ Oscillations) | Reference |

| Ki (µM) | 31 | 16 | N/A | uchile.cl |

| EC50 (µM) | N/A | N/A | 18.9 ± 1.35 | ird.fr |

Mechanistic Insights from Advanced Spectroscopic and Biophysical Techniques for this compound

Advanced spectroscopic and biophysical techniques have been instrumental in the isolation, structural elucidation, and mechanistic understanding of this compound. The isolation procedure of this compound from marine sponges has utilized techniques such as electrospray ionization mass spectrometry (ESIMS) and thin-layer chromatography (TLC) for purity control and characterization. uchile.cl

Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in elucidating the intricate chemical structures of this compound and related alkaloids. researchgate.netias.ac.in NMR data, often combined with ESIMS, provide detailed information on the molecular connectivity and stereochemistry of these complex natural products. researchgate.netias.ac.in

Furthermore, X-ray crystallography has been applied to confirm the solid-state structures of related bisquinolizidine alkaloids, such as petrosin, which are often found alongside xestospongins. researchgate.netias.ac.in While direct X-ray crystallographic data for this compound itself were not explicitly detailed in the search results, the use of this technique for closely related compounds underscores its importance in the structural characterization of this chemical class. In the context of total synthesis efforts for xestospongin natural products, including desmethylthis compound, assistance from NMR spectrometry, mass spectroscopy, and X-ray crystallography has been acknowledged for the characterization of synthesized compounds. escholarship.orgnih.govescholarship.org These techniques collectively provide fundamental mechanistic insights by confirming the precise molecular architecture of this compound, which is essential for understanding its interactions with biological targets.

Biological Activities of Xestospongin B in Research Models

Evaluation of Xestospongin B in In Vitro Cellular Systems

Effects of this compound on Cellular Viability and Proliferation

This compound has been observed to selectively impact the viability and proliferation of cancerous cells while leaving non-tumorigenic cells largely unaffected. This selectivity is primarily linked to its role as a potent and specific inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R). mdpi.comresearchgate.net By blocking IP₃R, this compound disrupts the transfer of calcium (Ca²⁺) from the endoplasmic reticulum (ER) to the mitochondria, a process that cancer cells are particularly dependent on for maintaining their high metabolic rate. uchile.clnih.gov

In studies involving T-cell acute lymphoblastic leukemia (T-ALL) cell lines, such as CCRF-CEM and Jurkat, treatment with this compound led to a significant decrease in cell viability. mdpi.comresearchgate.net For instance, a 24-hour treatment with 5 µM this compound resulted in approximately 20% cell death in CCRF-CEM cells and around 40% in Jurkat cells. mdpi.com This effect was amplified after 48 hours, with cell death increasing to about 50% in CCRF-CEM and 70% in Jurkat cells. mdpi.com Notably, the viability of normal B and T lymphocytes remained unchanged under the same conditions, highlighting the cancer-selective action of the compound. mdpi.comuchile.cl

The anti-proliferative effects of this compound are not limited to hematological malignancies. Research on solid tumors, including breast and prostate cancer cell lines, has shown similar outcomes. researchgate.netnih.gov The inhibition of IP₃R by this compound induces a bioenergetic crisis in these cancer cells, which are highly reliant on mitochondrial activity for energy production and the synthesis of essential molecules for proliferation, such as nucleotides. nih.govfrontiersin.org This disruption of cellular energetics effectively halts proliferation and reduces cell viability. wikipedia.org A synthetic variant, desmethylthis compound (dmXeB), has also been shown to strongly impair the proliferation of activated primary rat hepatic stellate cells, which are key drivers of liver fibrosis. mdpi.com

Table 1: Effect of this compound on the Viability of Various Cell Lines

| Cell Line | Cancer Type | Treatment | Duration (hours) | % Cell Death | Source |

|---|---|---|---|---|---|

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 5 µM this compound | 24 | ~20% | mdpi.com |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 5 µM this compound | 24 | ~40% | mdpi.com |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 5 µM this compound | 48 | ~50% | mdpi.com |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 5 µM this compound | 48 | ~70% | mdpi.com |

| Normal B cells | Non-malignant | 5 µM this compound | 48 | No effect | mdpi.com |

| Normal T cells | Non-malignant | 5 µM this compound | 48 | No effect | mdpi.com |

This compound Induced Apoptosis and Non-Apoptotic Cell Death Mechanisms in Specific Cell Lines

This compound induces cell death in cancer cells through multiple mechanisms, including both apoptosis and non-apoptotic pathways like autophagy and mitotic catastrophe. researchgate.netresearchgate.net The specific pathway activated appears to be context-dependent, varying with the cell type and the specific experimental conditions.

In T-ALL cell lines, prolonged treatment with this compound leads to selective cell death. mdpi.comresearchgate.netresearchgate.net This is attributed to a bioenergetic crisis caused by the inhibition of mitochondrial respiration. mdpi.com While the precise form of cell death can vary, evidence points towards an autophagy-dependent mechanism in some cancer cells. researchgate.net Pharmacological or genetic inhibition of IP₃Rs, as with this compound, can trigger an increase in autophagic flux. researchgate.netspringermedizin.de However, in cancer cells, this upregulation of autophagy is often insufficient to sustain survival, ultimately leading to cell death. researchgate.net In some instances, this cell death is characterized as mitotic catastrophe. researchgate.net

In other contexts, this compound has been linked to the induction of apoptosis. For example, a related compound, Xestospongin C, was shown to significantly decrease the early apoptotic rate in primary cultured hippocampal neurons treated with amyloid-β. asm.org Furthermore, studies using inhibitors of IP₃R, such as 2-APB and Xestospongin C, have demonstrated a reduction in testosterone-induced apoptosis in neuroblastoma cells, suggesting a role for IP₃R-mediated Ca²⁺ signaling in the apoptotic cascade. plos.org

Conversely, some research indicates that this compound can induce a non-apoptotic form of cell death. frontiersin.org In SH-SY5Y neuroblastoma cells, this compound was found to protect against RSL3-induced ferroptosis, a form of iron-dependent, non-apoptotic cell death. mdpi.complos.org This suggests that IP₃R-mediated Ca²⁺ release plays a role in the execution of ferroptotic death in these cells. mdpi.com The alkaloid has also been generally classified among marine sponge-derived compounds that induce autophagic cell death. researchgate.netembopress.org This process is distinct from apoptosis and is characterized by the formation of autophagosomes that degrade cellular components. embopress.org

Table 2: Cell Death Mechanisms Induced or Modulated by Xestospongins in Various Cell Models

| Cell Line/Model | Compound | Effect | Cell Death Mechanism | Source |

|---|---|---|---|---|

| Cancer Cells | This compound | Induces cell death | Mitotic Catastrophe, Autophagy | researchgate.net |

| T-ALL Cells (CCRF-CEM, Jurkat) | This compound | Induces selective cell death | Bioenergetic crisis-induced death | mdpi.comresearchgate.net |

| Breast Cancer Cells (BT-474) | Araguspongine C | Induces cell death | Autophagy | embopress.org |

| SH-SY5Y Neuroblastoma Cells | This compound | Protects against RSL3-induced death | Ferroptosis (inhibited) | mdpi.com |

| Primary Hippocampal Neurons | Xestospongin C | Decreases Aβ-induced apoptosis | Apoptosis (inhibited) | asm.org |

| Neuroblastoma Cells | Xestospongin C | Inhibits testosterone-induced apoptosis | Apoptosis (inhibited) | plos.org |

Modulation of Gene Expression and Protein Synthesis by this compound

This compound, primarily through its inhibition of IP₃R-mediated calcium signaling, can modulate gene expression and protein synthesis. The disruption of intracellular Ca²⁺ homeostasis affects various signaling pathways that culminate in transcriptional changes. For instance, the lack of IP₃R-mediated Ca²⁺ can influence transcription programs by affecting the phosphorylation of transcription factors like CREB (cAMP response element-binding protein). nih.gov

A specific example of this compound's effect on gene expression was observed in adult skeletal muscle fibers. Low-frequency electrical stimulation was found to decrease the mRNA levels of the mitochondrial calcium uniporter (MCU) complex (MCU, MICU1, MICU2, and EMRE). researchgate.net This effect was prevented when the fibers were pre-incubated with this compound, indicating that Ca²⁺ released through IP₃R is involved in the regulation of mRNA levels of the MCU complex. researchgate.netthno.org

Furthermore, the bioenergetic crisis induced by this compound in cancer cells has indirect but significant consequences for protein and nucleic acid synthesis. By impairing mitochondrial function, the compound causes a shortage of metabolic intermediates that are essential for the synthesis of lipids, proteins, DNA, and RNA, which are critical for cell growth and proliferation. nih.gov This metabolic disruption can be rescued by supplementing cells with cell-permeable mitochondrial substrates, confirming that the impact on synthesis is linked to the interruption of mitochondrial Ca²⁺ fueling. frontiersin.org In studies on activated hepatic stellate cells, a synthetic variant, dmXeB, was shown to decrease mRNA levels of fibrotic markers such as Col1a1 and Acta2. mdpi.com

Immunomodulatory Activities of this compound in Cell Cultures

The immunomodulatory activities of this compound are inferred primarily through its impact on calcium signaling, which is a critical component of immune cell function. While direct, comprehensive studies on this compound's effect on immune cell cultures are limited, the role of its target, the IP₃R, in immune responses provides a strong basis for its potential immunomodulatory properties.

Calcium signaling is fundamental for the activation and maturation of dendritic cells, which are key antigen-presenting cells. acs.org Research has shown that inhibiting the phospholipase C (PLC)-calcium signaling pathway can prevent the maturation of monocyte-derived dendritic cells induced by various agonists. acs.org Specifically, the IP₃R antagonist Xestospongin C was found to inhibit the activation of these cells. acs.org This suggests that by blocking IP₃R, xestospongins can interfere with the initial stages of an adaptive immune response.

Furthermore, Ca²⁺ signaling is crucial for cytokine production in lymphocytes. In Jurkat T cells, a human T lymphocyte cell line, Xestospongin C has been shown to attenuate the production of Interleukin-2 (IL-2). A related compound, Xestospongin C, also demonstrated the ability to completely abolish the activation of the transcription factor NF-κB in neurons, a key regulator of inflammatory and immune responses. asm.org Given that this compound targets the same IP₃R pathway, it is plausible that it exerts similar inhibitory effects on the production of pro-inflammatory cytokines and the activation of key immune signaling pathways. However, more direct research is needed to fully characterize the immunomodulatory profile of this compound in various immune cell types.

Neurobiological Effects of this compound in Neuronal Cell Lines and Primary Cultures

In the context of neurobiology, this compound and its analogs have been studied for their ability to modulate neuronal calcium homeostasis, which is often perturbed in neurodegenerative diseases and ischemic conditions. The primary mechanism of action remains the inhibition of IP₃R-mediated Ca²⁺ release from the endoplasmic reticulum. acs.org

In cultured cortical neurons from presenilin-1 (PS1) mutant mice, a model for early-onset Alzheimer's disease, this compound demonstrated a protective effect. These mutant neurons exhibit increased vulnerability to cell death induced by glucose deprivation and chemical hypoxia. Pretreatment with this compound significantly attenuated this cell death, indicating that excessive Ca²⁺ release from IP₃-sensitive stores contributes to their vulnerability. Similarly, in SH-SY5Y neuroblastoma cells, this compound was shown to inhibit RSL3-induced increases in cytoplasmic and mitochondrial calcium levels, protecting the cells from ferroptotic death. mdpi.com

This compound has also been shown to effectively block bradykinin-induced Ca²⁺ signals in neuroblastoma (NG108-15) cells. acs.org In primary cultures of Aplysia bag cell neurons, the related compound Xestospongin C did not prevent store-operated Ca²⁺ influx, a process important for replenishing intracellular calcium stores. This highlights the specificity of xestospongins for IP₃R-mediated release rather than other calcium entry pathways. Furthermore, a synthetic analog, 3'-desmethyl this compound (3-dmXeB), was shown to substantially reduce the Ca²⁺ increase induced by a metabotropic glutamate (B1630785) receptor agonist in cortical neurons, further confirming its ability to block IP₃R in a neuronal context.

Impact of this compound on Metabolic Pathways in Cultured Cells (e.g., mitochondrial respiration, glycolysis)

This compound profoundly impacts cellular metabolism, primarily by disrupting the crucial link between the endoplasmic reticulum and mitochondria. By inhibiting the IP₃R, it blocks the constitutive transfer of Ca²⁺ to the mitochondria, which is essential for maintaining high levels of mitochondrial respiration and ATP production, particularly in cancer cells. mdpi.comfrontiersin.orgwikipedia.orgresearchgate.net

In T-ALL cell lines (CCRF-CEM and Jurkat), which exhibit high rates of mitochondrial respiration, this compound significantly blunts oxygen consumption. mdpi.comresearchgate.net For example, basal respiration in CCRF-CEM and Jurkat cells decreased following treatment with 5 µM this compound. mdpi.com This impairment of mitochondrial function leads to a bioenergetic crisis, characterized by reduced ATP production and an increase in the NAD⁺/NADH ratio. mdpi.comfrontiersin.org This metabolic collapse is a key driver of the selective cell death observed in these cancer cells. mdpi.com The cell death induced by IP₃R inhibition could be rescued by providing cell-permeable mitochondrial substrates like methyl pyruvate (B1213749) or dimethyl α-ketoglutarate, confirming that the effect is metabolic in nature. frontiersin.org

While cancer cells are often associated with the Warburg effect (a preference for glycolysis even in the presence of oxygen), many still rely on mitochondrial oxidative phosphorylation (OXPHOS). mdpi.com this compound's interruption of mitochondrial Ca²⁺ signaling specifically targets this reliance on OXPHOS. nih.gov Studies on T-ALL cells showed they have a high dependence on OXPHOS for their bioenergetics. While this compound's primary effect is on mitochondrial respiration, it can indirectly affect glycolysis. The resulting energy stress from mitochondrial inhibition leads to the activation of AMPK, a master regulator of cellular energy homeostasis, which can in turn modulate glycolytic pathways. mdpi.comfrontiersin.org However, in T-ALL cells, this metabolic reprogramming is often insufficient to overcome the bioenergetic crisis, leading to cell death. mdpi.com

Investigations of this compound in Non-Human In Vivo Models for Mechanistic Studies

This compound, a macrocyclic bis-1-oxaquinolizidine alkaloid derived from the marine sponge Xestospongia exigua, is a potent and specific inhibitor of the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R). nih.gov This property makes it an invaluable tool in non-human in vivo and ex vivo models for dissecting the complex roles of IP₃-mediated calcium (Ca²⁺) signaling in a wide range of physiological and pathophysiological processes. Research utilizing animal models and their cells has provided critical insights into the compound's mechanism of action across different biological systems.

The role of this compound in fundamental physiological processes has been extensively studied, particularly in the contexts of muscle signaling and cellular metabolism.

Muscle Signaling: In rat skeletal myotubes, this compound has been shown to be a cell-permeant, competitive inhibitor of IP₃ receptors. nih.gov It effectively blocks the slow intracellular Ca²⁺ signals that are induced by membrane depolarization, a process dependent on IP₃Rs and distinct from the fast Ca²⁺ transients responsible for muscle contraction. nih.govresearchgate.net Further investigations using isolated nuclei from these myotubes revealed that this compound could reduce or completely suppress IP₃-induced Ca²⁺ oscillations. nih.gov

Studies on muscle fibers from adult mice have further elucidated its role in excitation-transcription coupling. Electrical stimulation of these fibers at low frequencies normally leads to a decrease in the mRNA levels of the mitochondrial calcium uniporter (MCU) complex. However, pre-incubation with this compound prevents this effect, suggesting that Ca²⁺ release through IP₃Rs is a key step in regulating the gene expression of mitochondrial Ca²⁺ handling proteins in response to neuronal activity. hal.science

Glucose Uptake and Metabolism: The influence of this compound on glucose metabolism is primarily linked to its ability to modulate Ca²⁺ signaling, which is a critical component of metabolic regulation. While direct studies on this compound and glucose uptake in vivo are limited, research on related pathways provides significant insights. For instance, in hypertrophic cardiomyocytes, the related compound Xestospongin C was shown to inhibit insulin-induced mitochondrial Ca²⁺ signals. In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, which exhibit high rates of mitochondrial respiration compared to normal lymphocytes, this compound significantly reduces this respiration. nih.gov This effect is attributed to the interruption of the constitutive Ca²⁺ transfer from the endoplasmic reticulum to the mitochondria, a process on which these cancer cells are highly dependent for maintaining their bioenergetic state. nih.govnih.gov

The table below summarizes findings on how this compound impacts mitochondrial respiration in T-ALL cell lines compared to non-malignant cells.

| Cell Type | Condition | Basal Respiration (pmol/min/µg protein) | Maximal Respiration (pmol/min/µg protein) | Reference |

|---|---|---|---|---|

| CCRF-CEM (T-ALL) | Control | 99.5 ± 4.1 | 117.2 ± 3.3 | mdpi.com |

| CCRF-CEM (T-ALL) | + this compound | 78.4 ± 3.9 | 95.6 ± 2.1 | mdpi.com |

| Jurkat (T-ALL) | Control | 106.5 ± 6.2 | 78.9 ± 3.9 | mdpi.com |

| Jurkat (T-ALL) | + this compound | 60.2 ± 4.9 | 60.5 ± 3.3 | mdpi.com |

| Normal B Cells | Control | No significant effect | 146.0 ± 3.2 | mdpi.com |

| Normal B Cells | + this compound | No significant effect | 122.7 ± 3.6 | mdpi.com |

| Normal T Cells | Control | No significant effect | 156.3 ± 4.8 | mdpi.com |

| Normal T Cells | + this compound | No significant effect | 118.6 ± 3.9 | mdpi.com |

The systemic administration or localized application of this compound and its analogues in animal models has revealed distinct organ-specific responses, underscoring the diverse roles of IP₃R signaling.

Brain: In homogenates from rat cerebellum, this compound competitively displaces radiolabeled IP₃, confirming that the brain is a direct target. nih.gov The compound's ability to inhibit IP₃Rs is being explored as a potential neuroprotective strategy, as IP₃R hyperactivity is implicated in the pathophysiology of neurodegenerative conditions like Alzheimer's disease. frontiersin.org

Heart: In the context of cardiac pathophysiology, such as heart failure, the expression and activity of IP₃Rs can be altered. Xestospongins are used as pharmacological tools in isolated cardiomyocyte models to dissect the contribution of IP₃R-mediated Ca²⁺ release to cardiac injury and dysfunction. dovepress.com For example, severe acute pancreatitis can induce cardiac injury, and studies in rat models show that inflammatory mediators released during pancreatitis can affect myocardial contractility, a process where intracellular Ca²⁺ signaling is paramount. dovepress.com

Pancreas: While direct data for this compound is sparse, studies using the related compound Xestospongin C in mouse models have shown significant effects on pancreatic function. In isolated pancreatic islets and a murine β-cell line, Xestospongin C was found to abrogate the enhancement of glucose-stimulated insulin (B600854) secretion (GSIS) induced by Interleukin-6 (IL-6), indicating that the PLC-IP₃ signaling pathway is crucial for this process. nih.gov

Lungs: Research using a mouse model of ventilator-induced lung injury has demonstrated a protective effect of IP₃R inhibition. In these studies, the targeted delivery of Xestospongin C to alveolar macrophages via lipid nanoparticles successfully blocked alveolar hyperinflation-induced increases in intracellular Ca²⁺ and subsequent inflammatory responses.

Direct behavioral studies administering this compound to animal models to assess primary effects on behavior are not widely reported in the current literature. However, research using its analogue, Xestospongin C, provides evidence that the IP₃R pathway is involved in modulating behaviors related to neuropsychiatric disorders.

In one study, the antidepressant-like effects of a sigma-1 receptor agonist (igmesine) were investigated in mice using the forced swim test, a common behavioral model for screening antidepressant efficacy. researchgate.net The administration of igmesine (B115768) reduced the duration of immobility, an effect consistent with antidepressant action. Notably, when mice were pre-treated with Xestospongin C, this antidepressant-like effect was significantly antagonized. researchgate.net This finding suggests that IP₃R-mediated Ca²⁺ signaling is a downstream mechanism that contributes to the behavioral effects of certain psychoactive compounds. This highlights the potential for IP₃R modulators to influence complex behaviors, although more direct research with this compound is needed.

The zebrafish (Danio rerio) is a powerful vertebrate model for studying developmental biology due to its external and transparent embryonic development. nih.gov The role of IP₃R-mediated Ca²⁺ signaling is critical during several key developmental stages.

Studies have shown that IP₃ signaling is necessary for successful egg activation in zebrafish. nih.gov Pharmacological inhibition of IP₃Rs in zebrafish eggs can prevent the formation of the blastodisc and elevation of the chorion, which are initial steps in embryonic development. nih.gov

Furthermore, IP₃R-mediated Ca²⁺ release is implicated in establishing left-right asymmetry in the developing embryo. Research using the IP₃R inhibitor Xestospongin C in zebrafish embryos demonstrated alterations in heart jogging (the initial looping of the heart tube) and changes in the expression of genes responsible for left-right patterning. researchgate.net Conversely, in a different context within the zebrafish model, the reactivation and proliferation of specialized epithelial cells (ionocytes) were found to be dependent on Ryanodine (B192298) Receptors, as treatment with Xestospongin C did not block the process. biorxiv.org These findings collectively show that IP₃-mediated Ca²⁺ signals are crucial for specific, but not all, developmental events, making inhibitors like the xestospongins valuable for parsing these intricate pathways.

Structure Activity Relationship Sar Studies of Xestospongin B and Analogues

Identification of Key Pharmacophores and Structural Motifs for Xestospongin B Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the class of molecules that includes this compound, which are known inhibitors of the IP₃ receptor, several key pharmacophoric features have been proposed based on computational analyses of various IP₃R inhibitors. mdpi.com Although xestospongins are understood to block the IP₃ receptor without interacting at the IP₃-binding site itself, the general features required for modulating the receptor provide valuable insight. nih.gov

The fundamental structural motif of xestospongins is the macrocyclic bis-1-oxaquinolizidine skeleton. nih.gov This large, complex scaffold serves to position key functional groups in a precise spatial orientation to interact with the receptor. Pharmacophore models for IP₃R inhibitors highlight the importance of specific arrangements of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. mdpi.com

A combined pharmacophore and grid-independent molecular descriptor (GRIND) analysis identified several key spatial relationships for potent IP₃R inhibition. mdpi.com These include:

The presence of a hydrogen-bond acceptor and a hydrogen-bond donor group, mapped from a hydrophobic feature, at distances of 4.79 Å and 5.56 Å respectively, may enhance inhibitory potency. mdpi.com

The distance between two hydrogen-bond donors should be approximately 6.97 Å, while the distance between a hydrogen-bond acceptor and a donor should be in the range of 3.11–5.58 Å. mdpi.com

A hydrophobic hotspot and a hydrogen-bond donor hotspot separated by 7.6–8.0 Å in the virtual receptor site were also identified as important for the biological activity of IP₃R inhibitors. mdpi.com

The rigid, yet complex, structure of this compound, with its two oxaquinolizidine rings linked by a macrocyclic chain, provides the necessary framework to present these pharmacophoric features in the correct three-dimensional arrangement for potent interaction with its allosteric site on the IP₃ receptor.

Impact of Stereochemistry on this compound's Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of natural products. uou.ac.innih.gov The specific spatial configuration of a molecule is critical as it dictates how it binds to its biological target, affecting both its potency and its pharmacokinetic properties. nih.gov Most natural compounds are biosynthesized in an enantiomerically pure form, and this chirality is often a key determinant of their function. nih.gov

This compound is a chiral molecule with multiple stereocenters. acs.org The natural product is produced as a single stereoisomer, and this specific configuration is understood to be essential for its potent biological activity. While comprehensive studies comparing the activity of all possible stereoisomers of this compound are limited, the focus of total synthesis efforts on producing specific enantiomers, such as (+)-desmethylthis compound, underscores the importance of a defined stereochemistry for biological function. acs.orgescholarship.org The synthesis of (+)-9,9'-difluoroxestospongin C further highlights the focus on stereospecific analogues for research. escholarship.org

Different stereoisomers can exhibit vastly different biological activities; one isomer may be highly active while another is inert or even toxic. uou.ac.in This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the various stereoisomers of a ligand. For this compound, its specific stereochemistry ensures an optimal fit with its binding site on the IP₃ receptor, leading to its characteristic potent inhibition of Ca²⁺ release.

Influence of Functional Group Modifications on this compound Derivatives

Modifying the functional groups on the xestospongin scaffold has provided significant insight into the SAR of this class of compounds. By comparing the biological activity of naturally occurring analogues and synthetic derivatives, researchers have been able to pinpoint key structural elements that contribute to potency against the IP₃ receptor.

Key findings from these studies include:

Macrocycle Size and Composition : The size and nature of the macrocyclic ring connecting the two 1-oxaquinolizidine units are critical. Xestospongin C, which has a 20-membered macrocycle, exhibits a higher potency for IP₃R blockage (IC₅₀ = 358 nM) compared to Xestospongin A, which has a 19-membered ring. nih.govresearchgate.net This suggests that the larger ring in Xestospongin C provides a more optimal conformation for receptor binding.

Methylation : The presence and position of methyl groups can significantly impact activity. Demethylthis compound (DMXeB) showed the lowest potency among several tested analogues, with an IC₅₀ of 5865 nM, a potency more than 16-fold lower than that of Xestospongin C. nih.govresearchgate.net This indicates that the methyl groups on the parent structure are important for effective interaction with the target.

Hydroxylation : The introduction of hydroxyl groups tends to decrease activity. For instance, hydroxylated derivatives such as 7-OH-XeA and araguspongine C have a 10- to 15-fold lower potency for blocking IP₃R-induced Ca²⁺ release compared to Xestospongin C. researchgate.net

Saturation of the Macrocycle : The araguspongines, which possess a similar bis-1-oxaquinolizidine core but differ in the saturation of the macrocycle, also show varied activity. mdpi.com Araguspongine C was found to induce autophagic cell death in breast cancer cells, an effect associated with the inhibition of receptor tyrosine kinases and downregulation of the IP₃ receptor. nih.gov In a screen against BT-474 breast cancer cells, araguspongine A and C were the most potent inhibitors, while this compound was less active. nih.gov

The following table summarizes the inhibitory concentrations of this compound and several key analogues against their primary target or in cell-based assays.

| Compound | Key Structural Modification | Target / Assay | Reported IC₅₀ | Citation(s) |

| Xestospongin C | 20-membered macrocycle | IP₃R-mediated Ca²⁺ release | 358 nM | researchgate.net, nih.gov |

| Xestospongin A | 19-membered macrocycle | IP₃R-mediated Ca²⁺ release | ~2.5 µM (7-fold less potent than XeC) | researchgate.net, nih.gov |

| Demethylthis compound (DMXeB) | Lacks methyl groups | IP₃R-mediated Ca²⁺ release | 5865 nM | researchgate.net, nih.gov |

| Araguspongine A | Saturated macrocycle variant | BT-474 cell proliferation | 9.3 µM | nih.gov |

| Araguspongine C | Saturated macrocycle variant | BT-474 cell proliferation | 15.2 µM | nih.gov |

| This compound | Parent compound | BT-474 cell proliferation | > 20 µM | nih.gov |

Development of Predictive Structure-Activity Models for this compound

The development of predictive SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, represents a sophisticated approach to drug discovery. nih.gov While specific predictive QSAR models for this compound are not extensively published, the principles of this approach are highly applicable. Such models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

For this compound and its analogues, a predictive model would be built using the available SAR data. The process would involve:

Data Collection : Compiling a dataset of Xestospongin analogues with their corresponding biological activities (e.g., IC₅₀ values for IP₃R inhibition). nih.govresearchgate.netnih.gov

Descriptor Calculation : For each analogue, a set of numerical descriptors would be calculated to represent its structural, physicochemical, and electronic properties. These can include molecular weight, logP (hydrophobicity), molar refractivity, and quantum chemical parameters.

Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that links the descriptors to the biological activity. acs.org

Validation : The model's predictive power would be rigorously tested using internal and external validation sets of compounds not used in the model's creation.

A successfully developed predictive model for the xestospongin class could accelerate the discovery of new, more potent, or selective IP₃R inhibitors. It would allow researchers to computationally screen virtual libraries of potential analogues and prioritize the synthesis of only the most promising candidates, saving significant time and resources. dovepress.com

Computational Approaches to SAR Prediction for this compound and its Analogues

Computational chemistry provides powerful tools to investigate and predict the SAR of complex molecules like this compound at an atomic level. nih.gov These methods complement experimental studies by providing insights into the specific molecular interactions that drive biological activity.

Pharmacophore Modeling : As discussed in section 6.1, pharmacophore models define the essential 3D features for biological activity. mdpi.com For this compound, these models can be used as 3D queries to screen virtual compound libraries to identify novel scaffolds that may also act as IP₃R inhibitors. mdpi.com

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to its receptor. Although the precise binding site of this compound on the IP₃R is not the same as for IP₃, docking studies could be used to explore its interactions within its proposed allosteric binding pocket. nih.govnih.gov Such studies can help rationalize the observed SAR; for example, they could show how the lower potency of demethylthis compound results from the loss of favorable hydrophobic interactions. nih.gov In-silico docking has been employed to study the interaction of the related araguspongine C with the kinase domains of c-Met and HER2 receptors. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the movement of a ligand-receptor complex over time, providing a dynamic view of the binding process. researchgate.net These simulations can reveal the stability of key interactions, the role of water molecules, and conformational changes in the protein upon ligand binding.

Free Energy Calculations : Advanced methods like Free Energy Perturbation (FEP) can be used to accurately predict the binding affinities of a series of analogues. acs.org By computationally "mutating" one analogue into another (e.g., adding a methyl group), these methods can calculate the resulting change in binding free energy, which can be directly compared to experimental changes in potency. These techniques offer a high level of predictive power for guiding the design of new this compound derivatives. acs.org

Advanced Methodologies in Xestospongin B Research

High-Throughput Screening for Novel Modulators of Xestospongin B Targets

High-throughput screening (HTS) is a powerful methodology for discovering novel small molecules that modulate the activity of specific biological targets, such as the IP3R. biologists.com In the context of this compound research, HTS assays are instrumental in identifying new compounds that either mimic or antagonize its effects, or that modulate IP3R activity through different mechanisms.

One of the primary HTS methodologies for identifying IP3R modulators is the fluorescence polarization (FP) assay. nih.gov This technique relies on the change in the polarization of fluorescently labeled IP3 when it binds to the larger IP3R protein. In a typical assay, a fluorescently tagged IP3 analogue is incubated with the purified N-terminal ligand-binding domain of the IP3R. Small molecules from a chemical library are then added to the mixture. If a compound displaces the fluorescent IP3 from the receptor, the polarization of the emitted light decreases, indicating a potential IP3R inhibitor. This method is highly adaptable for HTS formats due to its speed, sensitivity, and non-radioactive nature. nih.gov

Another HTS approach involves the use of genetically encoded calcium indicators (GECIs) in cell-based assays. escholarship.org Cells engineered to express a GECI, such as GCaMP, can be plated in multi-well formats. Upon stimulation with an agonist that elevates intracellular IP3 levels, a fluorescent signal is generated due to Ca2+ release through the IP3R. A test compound that modulates IP3R activity will alter the characteristics of this fluorescent signal. For instance, an IP3R inhibitor would diminish the signal, while a positive modulator might enhance it. This cell-based approach offers the advantage of screening compounds in a more physiologically relevant environment.

Below is a table summarizing common HTS assays for IP3R modulators:

| Assay Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Fluorescence Polarization (FP) | Measures the displacement of a fluorescently labeled IP3 from the IP3R by a test compound. | Homogeneous, non-radioactive, sensitive, and suitable for large-scale screening. | Requires purified receptor protein and a fluorescent ligand; may miss allosteric modulators. |

| Cell-Based Calcium Flux Assays | Uses fluorescent dyes or genetically encoded calcium indicators (GECIs) to measure changes in intracellular Ca2+ upon IP3R activation. | Physiologically relevant; can identify both orthosteric and allosteric modulators. | More complex assay setup; potential for off-target effects of compounds on other cellular components. |

| Radioligand Binding Assay | Measures the displacement of radiolabeled IP3 from the IP3R by a test compound. | Highly sensitive and specific for the IP3 binding site. | Requires handling of radioactive materials; not as high-throughput as fluorescence-based methods. |

Advanced Imaging Techniques for Intracellular Calcium Dynamics in this compound Studies

Advanced imaging techniques are indispensable for visualizing the spatiotemporal dynamics of intracellular Ca2+ signaling and for dissecting the precise effects of this compound on these processes. These methods allow for real-time monitoring of Ca2+ fluctuations in living cells with high resolution.

Genetically encoded calcium indicators (GECIs) are a cornerstone of modern Ca2+ imaging. escholarship.org These are fluorescent proteins, such as GCaMP, that exhibit an increase in fluorescence intensity upon binding to Ca2+. GECIs can be targeted to specific subcellular compartments, such as the cytosol, mitochondria, or the endoplasmic reticulum (ER), enabling the study of Ca2+ dynamics in distinct organelles. In this compound research, GECIs are used to demonstrate the compound's ability to block IP3-mediated Ca2+ release from the ER. For instance, in cells expressing a cytosolic GECI, stimulation with an IP3-generating agonist leads to a rapid increase in fluorescence, which is significantly attenuated or abolished by pretreatment with this compound. nih.gov

Confocal microscopy is another critical tool that provides high-resolution, optically sectioned images of fluorescently labeled cells. This technique is often used in conjunction with fluorescent Ca2+ indicators, such as Fluo-4, to visualize localized Ca2+ signals, known as "Ca2+ puffs" or "Ca2+ sparks." These elementary Ca2+ release events are mediated by the opening of a small number of IP3Rs. This compound can be used to investigate the role of IP3Rs in the generation of these micro-domains of high Ca2+ concentration.

Total internal reflection fluorescence (TIRF) microscopy is a specialized technique that selectively excites fluorophores in a very thin region (typically less than 100 nm) of the specimen near the coverslip. This is particularly useful for studying Ca2+ signaling events occurring at or near the plasma membrane, such as store-operated Ca2+ entry (SOCE), a process that can be indirectly affected by IP3R activity.

Proteomic and Metabolomic Profiling in Response to this compound Treatment

Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites within a biological system, respectively. While direct proteomic and metabolomic profiling studies in response to this compound treatment are not yet widely published, the known effects of this compound on cellular bioenergetics suggest that such analyses would yield significant insights.

This compound is known to induce a "bioenergetic crisis" in certain cancer cells by inhibiting the constitutive transfer of Ca2+ from the ER to the mitochondria, a process essential for maintaining mitochondrial function and cellular metabolism. researchgate.netmedindia.net This disruption of mitochondrial Ca2+ homeostasis leads to a decrease in mitochondrial respiration and ATP production. researchgate.net

Proteomic profiling , using techniques like mass spectrometry-based shotgun proteomics, could identify changes in the expression and post-translational modification of proteins involved in key metabolic pathways in response to this compound. For example, one would expect to observe alterations in the levels of proteins involved in:

Oxidative phosphorylation: Changes in the abundance of subunits of the electron transport chain complexes.

TCA cycle: Alterations in the expression of enzymes that are regulated by Ca2+, such as pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase.

Autophagy: Increased expression of autophagy-related proteins (Atgs), as this compound is known to induce autophagy.

Stress response pathways: Upregulation of proteins involved in the unfolded protein response (UPR) due to ER stress.

Metabolomic profiling , utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, would provide a detailed picture of the metabolic rewiring that occurs upon this compound treatment. Expected metabolic changes include:

Decreased levels of TCA cycle intermediates.

Alterations in the cellular energy charge (ATP:ADP ratio).

Changes in the levels of amino acids and fatty acids as the cell adapts to the bioenergetic stress.

Accumulation of metabolites upstream of the inhibited pathways.

These 'omics' approaches would not only deepen our understanding of the metabolic consequences of IP3R inhibition by this compound but could also help in identifying biomarkers of drug response and potential new therapeutic targets.

Gene Editing and Knockdown Approaches for this compound Target Validation

Gene editing technologies, such as CRISPR/Cas9, and gene knockdown methods, like RNA interference (RNAi), are crucial for validating the molecular targets of compounds like this compound and for dissecting the roles of specific protein isoforms.

The primary target of this compound is the IP3R, which exists as three different isoforms (IP3R1, IP3R2, and IP3R3) encoded by distinct genes. These isoforms exhibit differential expression patterns and may have non-redundant functions in various cell types.

siRNA-mediated knockdown has been employed to investigate the roles of individual IP3R isoforms in cellular processes that are also affected by this compound. For example, studies have shown that the knockdown of IP3R1 and IP3R3 can induce autophagy, an effect that is also observed following treatment with this compound. This provides strong evidence that the autophagy-inducing effect of this compound is mediated through its inhibition of these specific IP3R isoforms. In studies on dystrophic muscle fibers, siRNA-mediated knockdown of IP3R helped to normalize elevated mitophagy levels. medindia.net